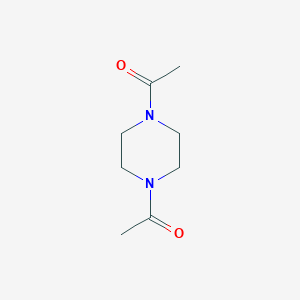

1,1'-(Piperazine-1,4-diyl)diethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-acetylpiperazin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQBICYRKOTWRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172352 | |

| Record name | Piperazine, 1,4-diacetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18940-57-3 | |

| Record name | 1,1′-(1,4-Piperazinediyl)bis[ethanone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18940-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diacetylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018940573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18940-57-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 18940-57-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperazine, 1,4-diacetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Diacetylpiperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G95A229PEK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

Piperazine undergoes acetylation in the presence of acetic anhydride under reflux conditions. The reaction typically employs a 1:2 molar ratio of piperazine to acetic anhydride to ensure complete diacetylation. A solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is used to facilitate mixing, while a base like triethylamine may neutralize the generated acetic acid.

The chemical equation is as follows:

Optimization and Yield

Reaction optimization studies indicate that prolonged reflux (8–12 hours) achieves yields exceeding 85%. The product is purified via recrystallization from ethanol or column chromatography. Table 1 summarizes key parameters:

| Parameter | Value | Source Citation |

|---|---|---|

| Molar Ratio | 1:2 (Piperazine:Ac₂O) | |

| Solvent | DCM or THF | |

| Temperature | Reflux (~40–80°C) | |

| Reaction Time | 8–12 hours | |

| Yield | 85–92% |

Alternative Synthetic Routes

Multi-Step Substitution Reactions

US Patent 9,199,944 discloses a two-step substitution method for pyrimidine derivatives, which could inspire analogous approaches for piperazine systems. For instance:

-

Step 1 : Reacting a chloro-pyrimidine with an amine to form a mono-substituted intermediate.

-

Step 2 : Substituting a second chloro group with another amine.

While this method targets pyrimidine derivatives, substituting pyrimidine with piperazine and using acetylated amines might yield 1,4-diacetylpiperazine. However, this route lacks explicit documentation.

Catalytic and Industrial Considerations

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and safety. Acetic anhydride, while effective, poses handling risks due to its corrosive nature. Alternative acetylating agents (e.g., acetyl chloride) offer faster reactions but generate HCl, necessitating robust scrubbing systems .

Analyse Chemischer Reaktionen

Types of Reactions

1,1'-(Piperazine-1,4-diyl)diethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the acetyl groups to primary amines.

Substitution: Nucleophilic substitution reactions can replace the acetyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of piperazine, 1,4-diacetyl- can yield N-oxides, while reduction can produce primary amines .

Wissenschaftliche Forschungsanwendungen

1,1'-(Piperazine-1,4-diyl)diethanone has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of piperazine, 1,4-diacetyl- involves its interaction with specific molecular targets. For instance, piperazine compounds are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of parasitic worms . The exact molecular pathways and targets may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

This compound

- Reactivity: Chloroacetyl groups act as leaving groups, facilitating nucleophilic substitutions (e.g., with thiols or amines) to form bis(thienopyridines) (74–79% yields) .

- Bioactivity: Derivatives like 12a,b (thienopyridines) show antitumor activity via tubulin inhibition .

Diphenylphosphoryl Derivative

Hydroxyethyl Derivative

Thiadiazole Derivatives

- Bioactivity: Compound 9 exhibits MIC values of 12.5 µg/mL against S. aureus due to enoyl-ACP reductase inhibition .

Hydroxyethylamine Analogs

- Mechanism : Bind at α,β-tubulin interfaces (docking scores: −9.2 to −10.1 kcal/mol), disrupting microtubule dynamics .

Q & A

Q. What are the established synthetic routes for 1,1'-(Piperazine-1,4-diyl)diethanone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or acylation reactions. For example:

-

Acylation of Piperazine : Reacting piperazine with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) or ethanol under reflux .

-

Optimization : Yield and purity depend on stoichiometry (e.g., 2:1 molar ratio of acylating agent to piperazine), solvent polarity, and temperature. Ethanol as a solvent may reduce side reactions compared to DCM .

-

Byproduct Control : Impurities like mono-acetylated piperazine can be minimized using excess acylating agent and extended reaction times .

- Data Table : Common Reaction Conditions

| Reagent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acetyl chloride | DCM | 0–25°C | 65–75 | 90–95 |

| Acetic anhydride | Ethanol | Reflux | 70–80 | 85–90 |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of acetyl groups (peaks at ~2.1 ppm for CH and ~170 ppm for carbonyl) and piperazine backbone (N–CH at ~3.5 ppm) .

- X-ray Crystallography : Resolves crystal packing and bond angles. Piperazine rings often adopt chair conformations, with acetyl groups in equatorial positions .

- IR Spectroscopy : C=O stretches at ~1650–1700 cm validate acylation .

Q. How does the reactivity of this compound compare to structurally related piperazine derivatives?

- Methodological Answer :

- Electrophilic Reactivity : The electron-withdrawing acetyl groups reduce piperazine’s basicity (pKa ~7.5 vs. ~9.8 for unsubstituted piperazine), slowing protonation and nucleophilic substitution .

- Functionalization : Unlike chloroacetyl derivatives (e.g., 1,4-bis(chloroacetyl)piperazine), the ethanone groups are less reactive toward nucleophiles, making the compound more stable in aqueous conditions .

Advanced Research Questions

Q. How can computational models (e.g., QSPR, molecular docking) predict the physicochemical and biological properties of this compound?

- Methodological Answer :

-

QSPR Models : Use descriptors like topological surface area (TPSA), logP, and hydrogen-bonding capacity to predict solubility (~2.5 mg/mL in water) and bioavailability (GI absorption ~80%) .

-

Molecular Docking : Simulate interactions with biological targets (e.g., serotonin receptors) using software like AutoDock. The acetyl groups may hinder binding compared to bulkier substituents .

- Data Table : Computed Properties (CC-DPS)

| Property | Value | Relevance to Research |

|---|---|---|

| LogP | 0.8 | Membrane permeability |

| TPSA | 45.8 Ų | Solubility |

| H-bond Acceptors | 4 | Target binding |

Q. How should researchers address contradictions in reported synthesis yields or byproduct profiles?

- Methodological Answer :

- Case Study : Discrepancies in yields (65–85%) arise from solvent choice (polar vs. non-polar) and purification methods (recrystallization vs. column chromatography) .

- Resolution : Use HPLC-MS to identify byproducts (e.g., mono-acetylated derivatives) and optimize reaction stoichiometry or quenching steps .

Q. What strategies improve the scalability of this compound synthesis while maintaining cost-efficiency?

- Methodological Answer :

- Solvent Recycling : Ethanol can be recovered via distillation, reducing costs by ~30% .

- Catalysis : Transition-metal catalysts (e.g., Pd/C) under hydrogen atmosphere may enhance acylation efficiency but require careful handling .

Q. How can the compound’s potential as a bioactive scaffold be evaluated in drug discovery?

- Methodological Answer :

- In Vitro Assays : Test against kinase or GPCR targets using fluorescence polarization or radioligand binding assays. The acetyl groups may limit cellular uptake, requiring prodrug strategies .

- SAR Studies : Compare with analogs like 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone to assess the impact of substituents on activity .

Q. What methodologies mitigate challenges in solubility or stability during formulation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.